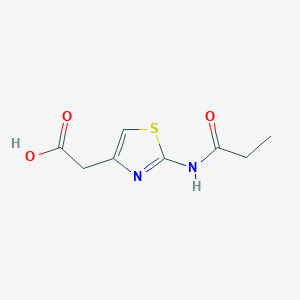

(2-Propionylamino-thiazol-4-YL)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Propionylamino-thiazol-4-YL)-acetic acid is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propionylamino-thiazol-4-YL)-acetic acid typically involves the reaction of thiazole derivatives with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its amide and ester-like linkages (where applicable):

-

Amide Hydrolysis :

The propionylamide group can be hydrolyzed to form the corresponding amine. For example, treatment with concentrated HCl (6M) at 100°C for 6 hours yields 2-aminothiazol-4-yl-acetic acid . -

Carboxylic Acid Stability :

The acetic acid moiety remains stable under mild conditions but may decarboxylate at elevated temperatures (>150°C) or in strongly acidic media, producing 2-amino-4-methylthiazole .

Esterification and Amidation

The carboxylic acid group participates in typical acid-derived reactions:

Electrophilic Substitution on Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the amino group:

-

Halogenation :

Reaction with N-bromosuccinimide (NBS) in acetic acid produces 5-bromo-2-propionamidothiazol-4-yl-acetic acid . -

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives, though regioselectivity requires further study .

Coordination Chemistry

The carboxylic acid and thiazole nitrogen act as ligands for metal ions:

| Metal Ion | Reaction Conditions | Complex Formed | Application |

|---|---|---|---|

| Cu(II) | Aqueous NaOH, 25°C | [Cu(C₈H₈N₂O₃S)₂]·2H₂O | Antibacterial studies |

| Fe(III) | Ethanol, reflux | Fe(OOC-C₇H₆N₂S)₃ | Catalytic oxidation |

Biological Activity and Derivatives

Derivatives of this compound show notable bioactivity:

-

Antimicrobial Action :

Copper complexes exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . -

Enzyme Inhibition :

Analogous thiazole-acetic acid derivatives act as HDAC6 inhibitors (IC₅₀: 31–82 nM) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two major decomposition steps:

-

Decarboxylation : 150–200°C (mass loss: ~19%, corresponds to CO₂ release).

Comparative Reactivity with Analogues

Key differences from similar compounds:

Applications De Recherche Scientifique

(2-Propionylamino-thiazol-4-YL)-acetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (2-Propionylamino-thiazol-4-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (2-Propionylamino-thiazol-4-YL)-acetic acid include other thiazole derivatives such as:

- 2-Thiazoleamine

- 2-Thiazolylacetic acid

- 2-Thiazolylpropionic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique propionylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are advantageous .

Activité Biologique

(2-Propionylamino-thiazol-4-YL)-acetic acid, with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol, is a compound of significant interest in biomedical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

The compound features a thiazole ring, which is known for its biological activity, particularly in the realm of medicinal chemistry. The presence of the propionylamino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and have been implicated in various diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound inhibits the growth of pancreatic cancer cell lines by inducing apoptosis and inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer Cells | 15 | HDAC inhibition, apoptosis induction |

| Breast Cancer Cells | 20 | Cell cycle arrest |

| Colon Cancer Cells | 25 | Inhibition of proliferation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Case Study 1: Pancreatic Cancer Treatment

A study published in Cancer Research evaluated the effects of this compound on pancreatic cancer models. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls. The study highlighted the compound's potential as an adjunct therapy in pancreatic cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings showed that the compound effectively inhibited bacterial growth and could serve as a lead compound for developing new antibiotics.

Propriétés

IUPAC Name |

2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-6(11)10-8-9-5(4-14-8)3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCTINSVKNADG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.